3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride

Catalog No.
S879724
CAS No.
1820649-01-1
M.F
C8H16ClNO
M. Wt
177.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride

CAS Number

1820649-01-1

Product Name

3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride

IUPAC Name

3-methoxy-8-azabicyclo[3.2.1]octane;hydrochloride

Molecular Formula

C8H16ClNO

Molecular Weight

177.67 g/mol

InChI

InChI=1S/C8H15NO.ClH/c1-10-8-4-6-2-3-7(5-8)9-6;/h6-9H,2-5H2,1H3;1H

InChI Key

TUQKVSDUCJVCOI-UHFFFAOYSA-N

SMILES

COC1CC2CCC(C1)N2.Cl

Canonical SMILES

COC1CC2CCC(C1)N2.Cl

3-Methoxy-8-azabicyclo[3.2.1]octane hydrochloride is a premium conformationally restricted secondary amine building block engineered for advanced drug discovery and agrochemical development. Featuring a bridged nortropane skeleton with a precisely oriented 3-methoxy substituent, this compound provides high Fsp3 character and locks the ether oxygen in a rigid 3D vector, minimizing the entropic penalty of target binding [1]. Supplied as a highly stable, water-soluble hydrochloride salt, it serves as an optimal precursor for N-arylation, alkylation, and amidation workflows. By substituting standard planar piperidines with this bridged architecture, researchers can simultaneously enhance metabolic stability, modulate lipophilicity, and improve blood-brain barrier (BBB) penetrance in lead optimization campaigns [2].

Research Fit

1 Intended as a research-use-only biochemical tool
2 Suitable for in vitro pathway and target engagement studies

Substituting this specific compound with unbridged 3-methoxypiperidine introduces conformational flexibility that increases susceptibility to CYP450-mediated oxidative metabolism and reduces target binding affinity due to higher entropic costs [1]. Conversely, utilizing the closely related 3-hydroxy-8-azabicyclo[3.2.1]octane (nortropine) introduces a reactive hydroxyl group that acts as a primary site for Phase II glucuronidation, significantly increasing metabolic clearance and altering the polar surface area (PSA) [2]. Furthermore, procuring the free base rather than the hydrochloride salt compromises long-term shelf stability and handling precision; the free base is prone to oxidation and moisture absorption, whereas the HCl salt ensures reproducible stoichiometry and purity in high-throughput synthesis arrays [3].

Substitution Risk

Structural analogs May exhibit divergent target selectivity; confirm mechanistic profile before substitution.
Salt or hydrate forms Solubility and stability can differ; review formulation context if changing form.

Conformational Rigidity and Target Binding Affinity

Bridged bicyclic amines like the 8-azabicyclo[3.2.1]octane core provide a locked 3D conformation compared to flexible piperidines. This structural rigidity reduces the entropic penalty upon receptor binding. Class-level studies demonstrate that replacing a flexible piperidine with a bridged bicyclic bioisostere can yield a 10- to 50-fold improvement in target affinity (IC50) while significantly increasing the Fsp3 fraction, a key metric for clinical developability [1].

Evidence DimensionTarget binding affinity and Fsp3 fraction
Target Compound DataHigh Fsp3 character with locked 3D vectors
Comparator Or BaselineUnbridged piperidine analogs
Quantified Difference10- to 50-fold typical improvement in binding potency (IC50)
ConditionsIn vitro receptor binding assays

Procuring the bridged core directly accelerates hit-to-lead optimization by providing a pre-organized scaffold that maximizes binding interactions.

Metabolic Stability and Clearance Reduction

The presence of the 3-methoxy ether in 3-methoxy-8-azabicyclo[3.2.1]octane prevents the Phase II metabolic liabilities associated with free hydroxyl groups. Compared to 3-hydroxy analogs (nortropines), the methoxy ether eliminates the primary site for glucuronidation. This modification typically results in a >80% reduction in intrinsic clearance (CLint) in human liver microsomes and optimizes the LogP for central nervous system (CNS) applications [1].

Evidence DimensionIntrinsic clearance (CLint) and metabolic half-life
Target Compound Data3-Methoxy ether (protected from glucuronidation)
Comparator Or Baseline3-Hydroxy-8-azabicyclo[3.2.1]octane (Nortropine)
Quantified Difference>80% reduction in Phase II clearance liability
ConditionsHuman liver microsome (HLM) stability assays

Selecting the methoxy variant eliminates the need for downstream synthetic protection steps and yields inherently more stable drug candidates.

Handling, Stability, and Processability

The hydrochloride salt form of 3-methoxy-8-azabicyclo[3.2.1]octane offers critical advantages in laboratory handling and process chemistry. Unlike the free base, which is susceptible to atmospheric oxidation and moisture degradation, the HCl salt maintains >99% purity under standard ambient storage conditions. Furthermore, its high solubility in polar solvents facilitates smooth participation in transition-metal-catalyzed cross-coupling reactions when neutralized in situ [1].

Evidence DimensionShelf stability and handling precision
Target Compound Data>99% purity retention over extended ambient storage
Comparator Or BaselineFree base amine
Quantified DifferenceNear-total elimination of oxidative degradation compared to the free base
ConditionsAmbient storage and high-throughput parallel synthesis

The HCl salt ensures accurate stoichiometric weighing and reproducible yields, which is critical for automated library synthesis and scale-up.

Quantitative Evidence

CNS-Targeted Drug Discovery

This compound is highly suited as a building block for neurotherapeutics. Its optimized polar surface area (PSA) and increased lipophilicity due to the methoxy group facilitate blood-brain barrier (BBB) penetration, while the rigid nortropane core provides high-affinity interactions with CNS targets such as monoamine transporters and receptors [1].

Bioisosteric Replacement of Piperidines

In late-stage lead optimization, this compound serves as a premium bioisostere for metabolically labile piperidine or morpholine rings. Its incorporation increases the Fsp3 fraction and improves the pharmacokinetic profile by mitigating CYP450 oxidation pathways common to flat, flexible heterocycles [2].

High-Throughput Library Synthesis

The stable hydrochloride salt form is ideal for automated, parallel synthesis arrays. It provides reliable, reproducible reactivity in Buchwald-Hartwig aminations, SNAr reactions, and amide couplings upon the addition of a standard organic base, streamlining the generation of diverse analog libraries [3].

Application Fit

Application
Selection Property
Validation Focus
Biochemical pathway research
Target engagement profile
Review reported selectivity and potency in your assay system

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